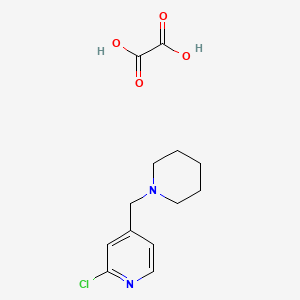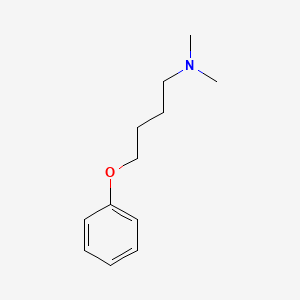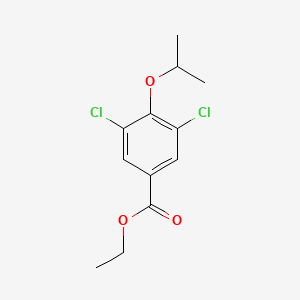
Ethyl 4-benzyloxy-3,5-dichlorobenzoate
Übersicht
Beschreibung
Ethyl 4-benzyloxy-3,5-dichlorobenzoate is a chemical compound with the molecular formula C16H14Cl2O3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 4-benzyloxy-3,5-dichlorobenzoate consists of a benzoate core with a benzyloxy group at the 4-position and two chlorine atoms at the 3 and 5 positions . The ethyl group is attached to the carboxylate function of the benzoate .Physical And Chemical Properties Analysis
Ethyl 4-benzyloxy-3,5-dichlorobenzoate is a solid at room temperature . The molecular weight of this compound is 325.19 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Chemical Synthesis
Compounds with similar structural features to Ethyl 4-benzyloxy-3,5-dichlorobenzoate have been studied for their antioxidant capacity, showcasing the potential for this compound to participate in reactions that could either inhibit or promote oxidation processes in biological or chemical systems. For instance, the ABTS/PP decolorization assay highlights the complexity of antioxidant reactions and the role of phenolic compounds in these processes, suggesting that derivatives of benzoic acid could also exhibit interesting antioxidant properties (Ilyasov et al., 2020). This is particularly relevant in the development of new materials with enhanced stability against oxidative degradation.
Biocompatible and Degradable Materials
Research into the chemical modification of natural polymers, such as hyaluronan, through esterification processes demonstrates the potential of Ethyl 4-benzyloxy-3,5-dichlorobenzoate to contribute to the synthesis of biocompatible and degradable materials. Esterification of carboxyl groups in polymers can drastically change their physical, chemical, and biological properties, making them suitable for a variety of clinical and environmental applications (Campoccia et al., 1998).
Environmental Impact of Similar Compounds
While Ethyl 4-benzyloxy-3,5-dichlorobenzoate itself is not directly mentioned, the environmental fate and behavior of structurally related compounds, such as parabens, have been extensively reviewed. These studies provide insights into the biodegradability, persistence, and potential ecological impacts of benzene-derived esters, contributing to a better understanding of how Ethyl 4-benzyloxy-3,5-dichlorobenzoate and similar compounds might behave in natural and engineered environments (Haman et al., 2015).
Wirkmechanismus
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
ethyl 3,5-dichloro-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-16(19)12-8-13(17)15(14(18)9-12)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUXAJALKKVYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B3265508.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3265539.png)




![N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B3265575.png)


